

# Analyzing BUR1 Genetic Interactions Using Synthetic Genetic Array (SGA)

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## Compound of Interest

Compound Name: *BUR1*

Cat. No.: *B15542163*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

The *Saccharomyces cerevisiae* protein kinase **Bur1**, and its associated cyclin Bur2, form an essential cyclin-dependent kinase (CDK) complex that plays a critical role in the regulation of transcription elongation.<sup>[1][2]</sup> The **Bur1-Bur2** complex is known to phosphorylate the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (Rpb1), as well as other transcription factors such as Spt5.<sup>[1]</sup> These phosphorylation events are crucial for the transition from transcription initiation to productive elongation and for the recruitment of histone modifying enzymes. Recent studies have also implicated **Bur1** in cell cycle progression, particularly in the G1/S transition, and in the maintenance of genome stability through its interaction with the single-stranded DNA binding protein, Replication Protein A (RPA).<sup>[2][3]</sup>

Given its central role in fundamental cellular processes, identifying the genetic network of **BUR1** is of significant interest. A powerful tool for systematically mapping genetic interactions in yeast is the Synthetic Genetic Array (SGA) analysis.<sup>[4]</sup> This high-throughput technique allows for the systematic creation of double mutants by crossing a query strain (e.g., a **bur1** mutant) with an array of ~5,000 viable gene deletion mutants.<sup>[4]</sup> The resulting double mutants are then scored for fitness defects, such as synthetic sickness or lethality, which occurs when the combination of two non-lethal mutations results in a severe growth defect or cell death. These

genetic interactions can reveal functional relationships between genes, identify components of parallel pathways, and uncover buffering mechanisms within the cell.

These application notes provide a comprehensive overview of the use of SGA to analyze the genetic interactions of **BUR1**. The information is intended for researchers in academic and industrial settings who are interested in kinase signaling, transcription regulation, and drug target discovery.

## Data Presentation: Known Genetic Interactors of **BUR1**

While a large-scale, publicly available quantitative dataset from a **bur1Δ** Synthetic Genetic Array (SGA) screen is not readily available in the literature, numerous studies have identified specific genetic interactions with **BUR1** through smaller-scale analyses. These interactions provide valuable insights into the functional network of the **Bur1** kinase. The following table summarizes key known genetic interactors of **BUR1** and the observed phenotype of the double mutant.

Interacting Gene	Gene Function	Double Mutant Phenotype	Reference
CTK1	Kinase involved in transcription elongation	Synthetic lethality/sickness	[1]
SPT5	Transcription elongation factor	Synthetic lethality/sickness	[1]
SPT4	Subunit of the Spt4-Spt5 transcription elongation factor	Synthetic lethality/sickness	[5]
KIN28	TFIIH-associated kinase, phosphorylates RNAPII CTD Ser5	Synthetic lethality	[5]
MEC1	Checkpoint kinase, homolog of human ATR	Suppression of hydroxyurea sensitivity	[3]
RAD53	Checkpoint kinase, homolog of human CHK2	Suppression of hydroxyurea sensitivity	[3]
RFA1	Subunit of Replication Protein A (RPA)	Suppression of DNA damage sensitivity	

## Experimental Protocols

### Protocol 1: Construction of a **bur1** Query Strain for SGA Analysis

This protocol describes the generation of a **bur1** query strain suitable for a Synthetic Genetic Array (SGA) screen. As **BUR1** is an essential gene, a conditional allele, such as a temperature-sensitive (ts) allele, is required.

Materials:

- *S. cerevisiae* strain with a suitable genetic background for SGA (e.g., MAT $\alpha$ , can1 $\Delta$ ::STE2pr-SpHIS5, lyp1 $\Delta$ , his3 $\Delta$ 1, leu2 $\Delta$ 0, ura3 $\Delta$ 0, met15 $\Delta$ 0)
- Plasmid carrying a **bur1**-ts allele and a selectable marker (e.g., URA3)
- Plasmid carrying the wild-type **BUR1** gene and a different selectable marker (e.g., LEU2)
- Transformation reagents (e.g., lithium acetate, PEG, carrier DNA)
- Selective media (e.g., SC-Ura, SC-Leu, SC complete)
- 5-Fluoroorotic acid (5-FOA) plates

#### Procedure:

- Transformation: Transform the parental SGA strain with the plasmid carrying the wild-type **BUR1** gene and select for transformants on the appropriate selective medium (e.g., SC-Leu).
- Gene Deletion: In the strain now carrying the wild-type **BUR1** plasmid, delete the endogenous **BUR1** locus by homologous recombination using a selectable marker (e.g., kanMX).
- Introduction of the ts allele: Transform the **bur1 $\Delta$ ::kanMX** strain carrying the wild-type **BUR1** plasmid with the plasmid containing the **bur1**-ts allele and a different selectable marker (e.g., URA3). Select for transformants on medium lacking both leucine and uracil.
- Plasmid Shuffling: To obtain a strain that relies solely on the **bur1**-ts allele, plate the transformants from the previous step on medium containing 5-FOA. 5-FOA is toxic to cells expressing the URA3 gene, thus selecting for cells that have lost the plasmid carrying the wild-type **BUR1** gene.
- Verification: Confirm the presence of the **bur1**-ts allele and the absence of the wild-type **BUR1** gene by PCR and by testing for temperature sensitivity at the restrictive temperature (e.g., 37°C).

## Protocol 2: High-Throughput Synthetic Genetic Array (SGA) Screen

This protocol outlines the major steps for performing an SGA screen using a **bur1**-ts query strain and the yeast deletion mutant array. This process is typically automated using a robotic platform (e.g., Singer ROTOR HDA).[6]

Materials:

- **bur1**-ts query strain (MAT $\alpha$ )
- Yeast deletion mutant array (MATa, ~5,000 strains, each with a gene deletion marked with kanMX)
- YPD medium
- YPD medium containing G418 (for selecting kanMX marker)
- YPD medium containing Nourseothricin (Nat) (if the query strain has a natMX marker)
- Minimal medium for selecting diploids
- Sporulation medium (low nitrogen)
- Selective medium for haploid double mutants (e.g., SD/MSG -His -Arg -Lys + G418 + Nat + Canavanine + Thialysine)
- Robotic plate handler (e.g., Singer ROTOR)
- High-resolution scanner or plate reader for imaging
- Image analysis software

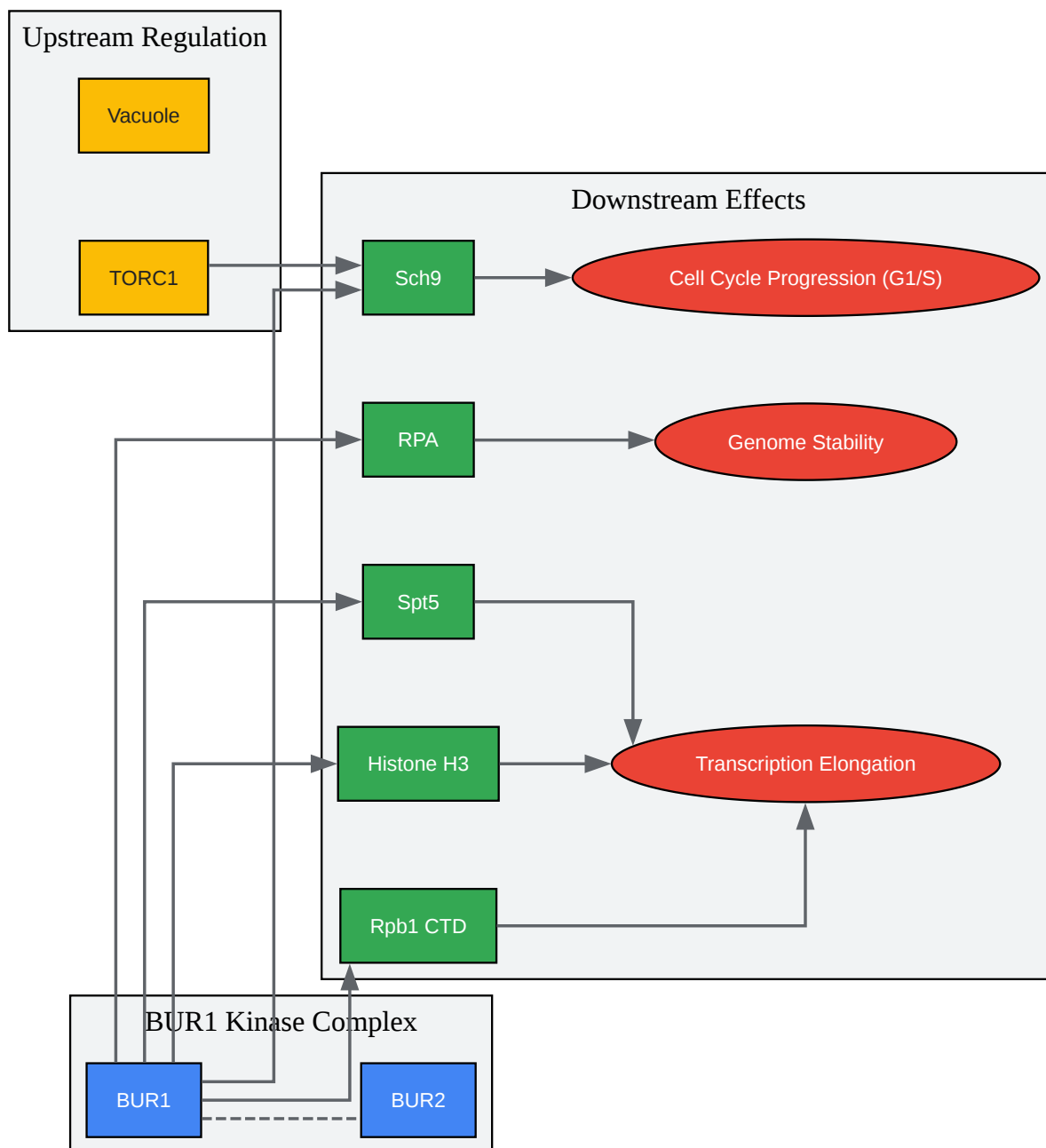
Procedure:

- **Array Preparation:** Using the robotic platform, pin the **bur1**-ts query strain onto fresh YPD plates in a high-density format (e.g., 1536 colonies per plate). Similarly, pin the deletion mutant array onto separate YPD plates.

- **Mating:** Replica-pin the query strain and the deletion array onto the same YPD plate to allow for mating and the formation of diploid cells.
- **Diploid Selection:** Replica-pin the mated cells onto a medium that selects for diploid cells (e.g., YPD + G418 + Nat).
- **Sporulation:** Replica-pin the diploid cells onto a low-nitrogen sporulation medium to induce meiosis and the formation of haploid spores.
- **Haploid Selection:** Replica-pin the sporulated cells onto a series of selective media to select for haploid cells that are of the MATa mating type and contain both the query mutation and the deletion mutation.
- **Incubation and Imaging:** Incubate the final selection plates at the permissive temperature for the **bur1-ts** allele (e.g., 30°C) and at a semi-permissive temperature to enhance the detection of synthetic sick interactions. Image the plates at regular intervals to monitor colony growth.
- **Data Analysis:** Use image analysis software to measure the colony size for each double mutant. Normalize the data to account for plate-to-plate variation and row/column effects. Calculate a genetic interaction score (e.g., a z-score or a p-value) for each double mutant by comparing its colony size to the expected colony size based on the growth of the single mutants.

## Visualizations

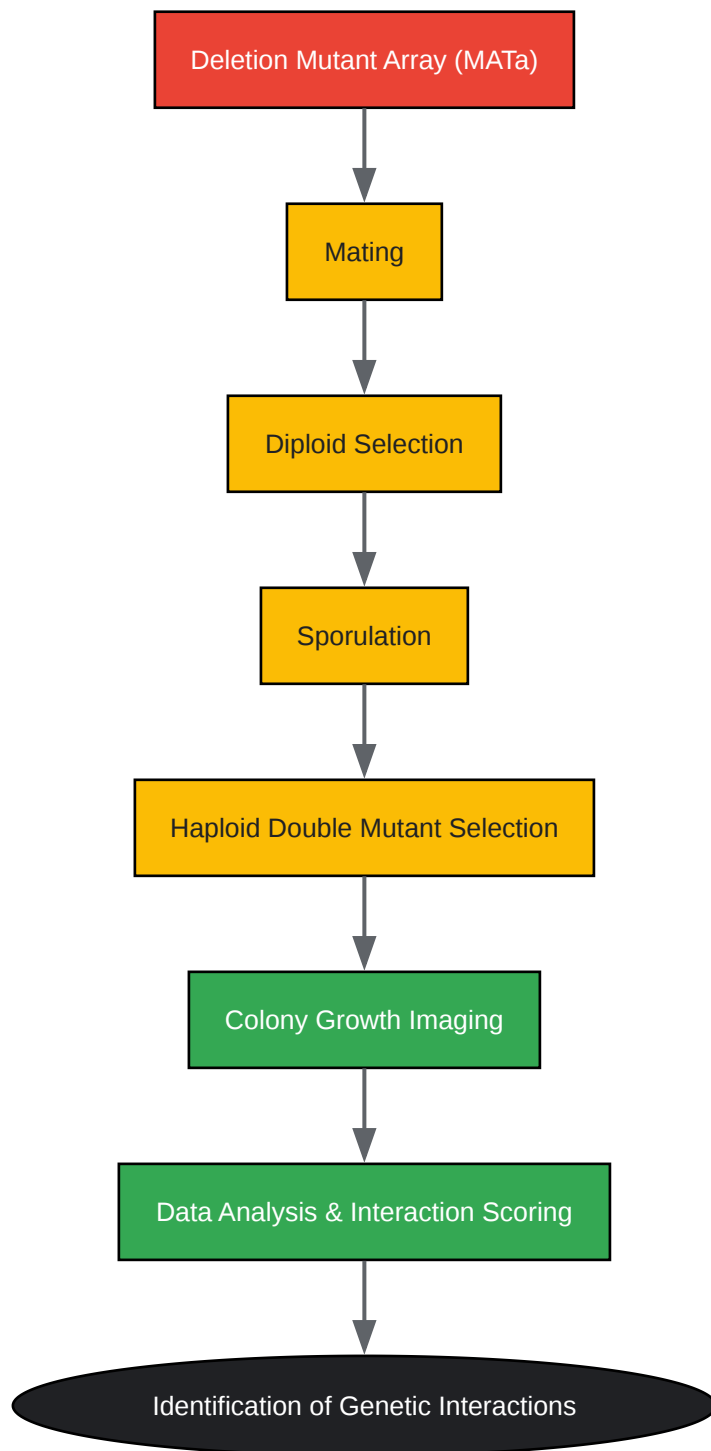
### BUR1 Signaling Pathway



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Caption: A simplified model of the **BUR1** signaling pathway in *S. cerevisiae*.

## Synthetic Genetic Array (SGA) Workflow



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Caption: Overview of the Synthetic Genetic Array (SGA) experimental workflow.



## Conclusion

Synthetic Genetic Array analysis is a powerful methodology for elucidating the functional network of the essential kinase **Bur1**. By identifying genes that show synthetic lethal or sick interactions with **BUR1**, researchers can uncover novel functional relationships, identify redundant pathways, and gain a deeper understanding of the mechanisms by which **Bur1** regulates transcription, cell cycle progression, and genome stability. The protocols and information provided here serve as a guide for designing and executing SGA screens to explore the genetic landscape of **BUR1**, which can ultimately inform drug development efforts targeting this important cellular regulator.

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## References

- 1. Bur1 Kinase Is Required for Efficient Transcription Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bur1 functions with TORC1 for vacuole-mediated cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Synthetic genetic array - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. singerinstruments.com [singerinstruments.com]
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